Cas no 194490-19-2 (5-tert-Butyl-1H-indole-2-carboxylic Acid)

5-tert-Butyl-1H-indole-2-carboxylic Acid is a substituted indole derivative featuring a tert-butyl group at the 5-position and a carboxylic acid moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid indole scaffold and functional groups enable selective modifications, making it valuable for constructing complex molecules. The tert-butyl group enhances steric and electronic properties, influencing reactivity and binding interactions. High purity and consistent quality ensure reliable performance in research and industrial applications. Its structural features also make it suitable for studying biologically active compounds, including receptor modulators and enzyme inhibitors.
5-tert-Butyl-1H-indole-2-carboxylic Acid structure
194490-19-2 structure
Product Name:5-tert-Butyl-1H-indole-2-carboxylic Acid
CAS No:194490-19-2
MF:C13H15NO2
MW:217.263703584671
MDL:MFCD02664442
CID:1386897
PubChem ID:4642229
Update Time:2025-10-31

5-tert-Butyl-1H-indole-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carboxylic acid, 5-(1,1-dimethylethyl)-
    • 5 -tert-butylindole-2-carboxylic acid
    • 5-(1,1-Dimethylethyl)-1H-indole-2-carboxylic acid
    • DTXSID201232305
    • 5-tert-butylindole-2-carboxylic acid
    • AKOS001475974
    • 5-(tert-butyl)-1H-indole-2-carboxylic acid
    • G79693
    • 5-tert-butyl-1H-indole-2-carboxylic Acid
    • DB-427086
    • EN300-211883
    • SCHEMBL3635965
    • 5-tert-butyl-1H-indole-2-carboxylicAcid
    • Z1508939003
    • FDPUFZBJUZPCRB-UHFFFAOYSA-N
    • 194490-19-2
    • 5-tert-Butyl-1H-indole-2-carboxylic Acid
    • MDL: MFCD02664442
    • Inchi: 1S/C13H15NO2/c1-13(2,3)9-4-5-10-8(6-9)7-11(14-10)12(15)16/h4-7,14H,1-3H3,(H,15,16)
    • InChI Key: FDPUFZBJUZPCRB-UHFFFAOYSA-N
    • SMILES: OC(C1=CC2=C(C=CC(=C2)C(C)(C)C)N1)=O

Computed Properties

  • Exact Mass: 217.11035
  • Monoisotopic Mass: 217.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 53.1A^2

Experimental Properties

  • PSA: 53.09

5-tert-Butyl-1H-indole-2-carboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T136118-10mg
5-tert-Butyl-1H-indole-2-carboxylic Acid
194490-19-2
10mg
$ 50.00 2022-06-03
TRC
T136118-50mg
5-tert-Butyl-1H-indole-2-carboxylic Acid
194490-19-2
50mg
$ 160.00 2022-06-03
TRC
T136118-100mg
5-tert-Butyl-1H-indole-2-carboxylic Acid
194490-19-2
100mg
$ 230.00 2022-06-03
Ambeed
A1069606-1g
5-tert-Butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
1g
$596.0 2024-04-22
Ambeed
A1069606-5g
5-tert-Butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
5g
$1191.0 2024-04-22
A2B Chem LLC
AW06959-10g
5-tert-butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
10g
$2424.00 2024-04-20
A2B Chem LLC
AW06959-50mg
5-tert-butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
50mg
$142.00 2024-04-20
A2B Chem LLC
AW06959-100mg
5-tert-butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
100mg
$195.00 2024-04-20
A2B Chem LLC
AW06959-250mg
5-tert-butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
250mg
$263.00 2024-04-20
A2B Chem LLC
AW06959-500mg
5-tert-butyl-1H-indole-2-carboxylic acid
194490-19-2 95%
500mg
$464.00 2024-04-20

5-tert-Butyl-1H-indole-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:194490-19-2)5-tert-Butyl-1H-indole-2-carboxylic Acid
Order Number:A975835
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:39
Price ($):536.0/1072.0
Email:sales@amadischem.com

Additional information on 5-tert-Butyl-1H-indole-2-carboxylic Acid

5-tert-Butyl-1H-indole-2-carboxylic Acid: A Comprehensive Overview

5-tert-Butyl-1H-indole-2-carboxylic acid, identified by the CAS registry number 194490-19-2, is a significant compound in the realm of organic chemistry and pharmacology. This compound belongs to the class of indole carboxylic acids, which have garnered substantial attention due to their diverse biological activities and potential applications in drug discovery. The structure of this molecule is characterized by a substituted indole ring system with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position, making it a unique entity within its chemical class.

The synthesis of 5-tert-butylindole-2-carboxylic acid involves a series of well-established organic reactions, including Friedel-Crafts alkylation, oxidation, and subsequent functionalization steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and enhancing scalability for industrial applications. The compound's stability under various reaction conditions has also been extensively studied, contributing to its utility in both laboratory and manufacturing settings.

One of the most notable aspects of 5-tert-butylindole-2-carboxylic acid is its pharmacological profile. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines. Furthermore, this compound has shown promise in anticancer research, particularly in targeting specific signaling pathways such as the PI3K/AKT/mTOR axis, which are often dysregulated in various malignancies.

In addition to its therapeutic potential, 5-tert-butylindole-2-carboxylic acid has been explored for its role in agricultural applications. Recent research indicates that this compound may act as a plant growth regulator, enhancing stress tolerance in crops under adverse environmental conditions such as drought or high salinity. This dual functionality underscores its versatility across multiple scientific domains.

The structural features of 5-tert-butylindole-2-carboxylic acid, particularly the tert-butyl substituent at the 5-position, play a crucial role in modulating its physicochemical properties and bioavailability. Computational studies using molecular docking have revealed that this substituent enhances the molecule's ability to interact with target proteins, thereby improving its efficacy as a drug candidate.

From an analytical standpoint, the characterization of 5-tert-butylindole-2-carboxylic acid has been facilitated by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into the compound's purity, stability, and structural integrity, ensuring its reliability for both research and commercial purposes.

In conclusion, 5-tert-butylindole-2-carboxylic acid, CAS No. 194490-19-2, stands out as a multifaceted compound with significant implications in medicine, agriculture, and materials science. Its unique chemical structure and diverse biological activities continue to drive innovative research efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:194490-19-2)5-tert-Butyl-1H-indole-2-carboxylic Acid
A975835
Purity:99%/99%
Quantity:1g/5g
Price ($):536.0/1072.0
Email